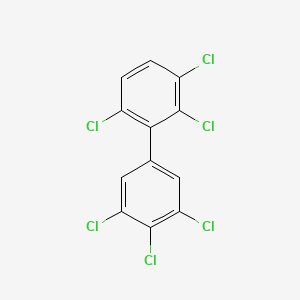

2,3,3',4',5',6-Hexachlorobiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3-trichloro-5-(2,3,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-1-2-7(14)12(18)10(6)5-3-8(15)11(17)9(16)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZQOLYHFUUJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074234 | |

| Record name | 2,3,3',4',5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-45-0 | |

| Record name | 2,3,3',4',5',6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4',5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4',5',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NP0VW2MQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution, Transport, and Persistence of 2,3,3 ,4 ,5 ,6 Hexachlorobiphenyl

Global and Regional Environmental Distribution Patterns

Detailed information on the global and regional distribution of 2,3,3',4',5',6-Hexachlorobiphenyl is not well-documented in scientific literature. While the general patterns of PCB distribution are known to be widespread, specific data for this congener is sparse.

Atmospheric Transport and Deposition Dynamics

The atmospheric transport of PCBs is a key process in their global distribution, governed by factors such as volatility and the degree of chlorination. As a hexachlorobiphenyl, PCB 168 is expected to be less volatile than lower chlorinated congeners and thus more likely to be associated with particulate matter. This would suggest a tendency for more localized or regional atmospheric transport rather than long-range global transport. However, specific data on atmospheric concentrations, deposition rates, and the atmospheric half-life of this compound are not available.

Aquatic System Distribution: Water, Sediment, and Soil Compartmentation

The hydrophobic nature of PCBs dictates their partitioning in aquatic environments. Due to their low water solubility and high octanol-water partition coefficients (Kow), these compounds strongly adsorb to organic matter in soil and sediment. For hexachlorobiphenyls, this tendency is pronounced, leading to their accumulation in benthic sediments.

A study of residential soils in East Chicago, an area with known industrial contamination, detected a chromatographic peak that included both PCB 168 and another co-eluting congener, PCB 153. This combined peak represented a notable fraction of the total PCB profile in the soil samples, with an average contribution of at least 3%. This finding confirms the presence of PCB 168 in at least one contaminated terrestrial environment. However, the data does not allow for the determination of the specific concentration of PCB 168. Furthermore, a Safety Data Sheet for PCB 168 explicitly states that data on its bioaccumulative potential and mobility in soil are not available. carlroth.com

Table 1: Physicochemical Properties of Selected PCB Congeners

| Compound Name | IUPAC Number | Log Kow | Water Solubility (µg/L) |

| 2,2',5,5'-Tetrachlorobiphenyl | 52 | 5.84 | 1.6 |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | 153 | 6.92 | 0.003 |

| This compound | 168 | Data Not Available | Data Not Available |

Spatial Concentration Gradients in Contaminated Environments

The aforementioned study in East Chicago indicated that soil concentrations of the co-eluting congeners, including PCB 168, were influenced by proximity to the Indiana Harbor and Ship Canal, a known source of PCB contamination. This suggests that a spatial concentration gradient likely exists for PCB 168 in this area, with higher concentrations closer to the source. However, without specific concentration data for PCB 168, a quantitative gradient cannot be established.

Environmental Fate Processes and Transformation Pathways

The persistence of PCBs in the environment is a result of their resistance to degradation. Transformation can occur through both abiotic and biotic processes, though these are generally slow for highly chlorinated congeners.

Abiotic Transformation Mechanisms

Abiotic degradation of PCBs can be driven by processes such as photolysis.

The photochemical degradation of PCBs involves the breaking of carbon-chlorine bonds by ultraviolet (UV) radiation. The reactivity of these bonds is influenced by their position on the biphenyl (B1667301) rings. Generally, chlorine atoms in the ortho positions (2, 2', 6, 6') are more susceptible to removal than those in the meta or para positions. For this compound, this suggests that the chlorine atoms at the 2- and 6-positions would be the most likely to be cleaved during photolysis.

Furthermore, studies on other PCB congeners have shown that the presence of dissolved organic matter in water can accelerate photodegradation through the formation of reactive oxygen species like hydroxyl radicals. However, no specific studies detailing the photochemical degradation rate, half-life, or the specific breakdown products of this compound were found.

Reaction with Hydroxyl Radicals in Aqueous Systems

In aqueous environments, the reaction with hydroxyl radicals (•OH) can be a significant abiotic degradation pathway for polychlorinated biphenyls (PCBs). These highly reactive radicals, often generated photochemically, attack the biphenyl structure. The reaction proceeds through the addition of a hydroxyl group to one of the carbon atoms on the biphenyl rings. osti.govepa.gov

The rate of this oxidation reaction is influenced by the degree and position of chlorine substitution. Generally, PCBs with fewer chlorine atoms react more quickly. For hexachlorobiphenyls, the presence of six chlorine atoms makes the molecule less susceptible to hydroxyl radical attack compared to lower chlorinated congeners. osti.govepa.gov The reaction mechanism involves the initial addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. rsc.org This is followed by further reactions that can lead to the formation of hydroxylated PCB metabolites. nih.gov

The position of the chlorine atoms also plays a crucial role. Chlorine atoms in the meta or para positions can sterically hinder the attack of the hydroxyl radical at the ortho position of the aromatic ring, leading to lower reaction rates. osti.govepa.gov

Biotic Transformation Mechanisms

The biodegradation of this compound is a critical process influencing its environmental persistence. This transformation is primarily mediated by microorganisms and can occur under both anaerobic and aerobic conditions.

Under anaerobic conditions, such as those found in sediments, the primary biotic transformation pathway for highly chlorinated PCBs is reductive dechlorination. epa.gov This process involves the removal of chlorine atoms from the biphenyl rings, which are replaced by hydrogen atoms. This dechlorination is a crucial first step as it reduces the toxicity of the PCB and makes the resulting lesser-chlorinated congeners more susceptible to further degradation, including aerobic processes. epa.govnih.gov

Microbial consortia in sediments have demonstrated the ability to dechlorinate Aroclor mixtures, with a notable decrease in higher chlorinated congeners and an accumulation of lower chlorinated ones. epa.gov The dechlorination process often targets chlorine atoms in the meta and para positions, leading to an accumulation of ortho-substituted congeners. epa.gov

The efficiency of reductive dechlorination is highly dependent on the specific PCB congener. Studies have shown that the chlorine substitution pattern significantly influences the rate and extent of dechlorination. For instance, enrichment cultures have shown the ability to dechlorinate 2,3,5,6-tetrachlorobiphenyl, initially producing both meta and ortho dechlorination products. nih.govnih.gov However, upon successive transfers, a shift towards strict ortho-dechlorination was observed. nih.govnih.gov

The concentration of the PCB congener can also affect dechlorination rates. Research on 2,3,6-trichlorobiphenyl (B1206163) has shown that periodic supplementation of the PCB and sediment can lead to sustained and enhanced dechlorination rates. nih.gov Furthermore, studies with specific bacterial strains have demonstrated dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871) even at low, environmentally relevant concentrations, suggesting that the number of active bacteria, rather than bioavailability, might be the limiting factor for dechlorination in some sediments. acs.org

A specialized group of anaerobic bacteria, known as organohalide-respiring bacteria (OHRB), play a pivotal role in the reductive dechlorination of PCBs. nih.govresearchgate.net These bacteria utilize halogenated organic compounds, including PCBs, as terminal electron acceptors in their energy metabolism, a process termed organohalide respiration. nih.govnih.gov This metabolic capability is central to the natural attenuation of organohalide contaminants in the environment. nih.gov

OHRB are phylogenetically diverse and have been identified in various bacterial phyla. nih.gov Some OHRB are specialists (obligate organohalide respirers), while others have more versatile metabolisms (non-obligate). nih.gov The key enzymes responsible for this dechlorination are reductive dehalogenases. nih.govnih.gov For example, certain Desulfitobacterium species have been shown to possess reductive dehalogenases capable of ortho-chlorophenol dechlorination. nih.gov The discovery of OHRB has significantly advanced our understanding of the biogeochemical cycling of halogens and has opened up possibilities for bioremediation strategies for PCB-contaminated sites. nih.govresearchgate.net

In aerobic environments, microorganisms can degrade PCBs through oxidative pathways. This process is generally more effective for less chlorinated PCBs, particularly those with adjacent unchlorinated carbon atoms. researchgate.net

The initial and often rate-limiting step in the aerobic degradation of PCBs is catalyzed by the enzyme biphenyl dioxygenase (BphA). nih.gov This enzyme introduces molecular oxygen at two adjacent, non-chlorinated carbon atoms, typically at the 2,3-positions, to form a dihydrodiol. nih.gov This product is then further metabolized through a series of enzymatic reactions, leading to the cleavage of the aromatic ring and eventual mineralization. researchgate.netnih.gov

The activity and substrate specificity of biphenyl dioxygenase are critical determinants of the aerobic degradation potential of a particular PCB congener. The presence of chlorine atoms on the biphenyl rings, especially at the ortho positions, can significantly hinder the activity of this enzyme. nih.gov

Different bacterial strains exhibit varying capabilities to degrade specific PCB congeners. For example, the biphenyl dioxygenase from Comamonas testosteroni B-356 shows a preference for dichlorobiphenyls in the order of 3,3'- > 2,2'- > 4,4'-dichlorobiphenyl. nih.gov In contrast, the enzyme from Rhodococcus globerulus P6 prefers unsubstituted rings, followed by meta, para, and then ortho substitutions. nih.gov For highly chlorinated congeners like this compound, which has only one pair of adjacent unchlorinated carbons (C5 and C6), the activity of biphenyl dioxygenase is expected to be very low, making it highly resistant to aerobic degradation.

Sequential Anaerobic-Aerobic Biotransformation Strategies

The fundamental principle behind sequential anaerobic-aerobic biotransformation lies in the complementary nature of microbial metabolic pathways under anoxic (oxygen-deficient) and oxic (oxygen-rich) conditions. Highly chlorinated PCBs, including hexachlorobiphenyls, are generally resistant to direct aerobic bacterial attack. nih.gov However, under anaerobic conditions, certain microorganisms can utilize these compounds as electron acceptors, leading to a process known as reductive dechlorination. In this initial step, chlorine atoms are removed from the biphenyl structure, resulting in the formation of less chlorinated congeners. These resulting lower-chlorinated PCBs are then more susceptible to degradation by aerobic bacteria, which can break down the biphenyl rings through oxidative pathways. nih.gov

The Anaerobic Stage: Reductive Dechlorination

The initial and critical step in the sequential biotransformation of this compound is anaerobic reductive dechlorination. This process is carried out by specific anaerobic bacteria, such as those from the genera Dehalococcoides and Dehalobacter. These microorganisms remove chlorine atoms from the biphenyl molecule, replacing them with hydrogen atoms. This dechlorination typically occurs at the meta and para positions of the biphenyl rings. epa.gov

For instance, studies on soil contaminated with weathered Aroclor 1260, a commercial PCB mixture containing various hexachlorobiphenyls, have demonstrated the effectiveness of anaerobic treatment. After a period of anaerobic incubation with an enrichment culture, a significant transformation of the highly chlorinated components into less chlorinated congeners was observed. nih.gov The average number of chlorine atoms per PCB molecule decreased from 6.4 to 5.2, with major dechlorination products identified as 2,4-2,4-tetrachlorobiphenyl and 2,4-2,6-tetrachlorobiphenyl. nih.gov While the molar concentration of PCBs did not decrease during this stage, the resulting mixture of lower-chlorinated biphenyls is significantly more amenable to subsequent aerobic degradation. nih.gov

The Aerobic Stage: Oxidative Degradation

Following the anaerobic phase, the environment is shifted to aerobic conditions. In this oxygen-rich setting, a different set of microorganisms, such as bacteria from the genera Pseudomonas, Burkholderia, and Rhodococcus, can effectively degrade the less chlorinated PCB congeners produced during the anaerobic stage. These aerobic bacteria possess powerful enzymes, such as biphenyl dioxygenases, which initiate the breakdown of the biphenyl structure. nih.gov The degradation pathway typically involves the oxidation of the biphenyl rings, leading to the formation of chlorobenzoic acids, which can be further mineralized to carbon dioxide, water, and chloride ions. nih.gov

In the aforementioned study on weathered Aroclor 1260-contaminated soil, the subsequent aerobic treatment using Burkholderia sp. strain LB400 resulted in a significant reduction of the total PCB concentration. nih.gov All major dechlorination products formed during the anaerobic phase were degraded during the 28-day aerobic treatment, leading to a final PCB concentration of 20 µg/g of soil from an initial 59 µg/g. nih.gov It is crucial to note that aerobic treatment alone, without the prior anaerobic dechlorination step, was not effective in degrading the highly chlorinated PCBs. nih.gov This highlights the essential synergy of the sequential anaerobic-aerobic approach.

The table below summarizes the key aspects of the sequential anaerobic-aerobic biotransformation of hexachlorobiphenyls, based on findings from studies on similar congeners and mixtures.

| Stage | Process | Key Microorganisms | Transformation of this compound (Predicted) | End Products of the Stage |

| Anaerobic | Reductive Dechlorination | Dehalococcoides, Dehalobacter | Removal of meta and para chlorine atoms to form tri-, tetra-, and pentachlorobiphenyls. | Lower chlorinated PCB congeners (e.g., tetrachlorobiphenyls, trichlorobiphenyls). |

| Aerobic | Oxidative Degradation | Pseudomonas, Burkholderia, Rhodococcus | Breakdown of the biphenyl rings of the lower chlorinated congeners. | Chlorobenzoic acids, which can be further mineralized to CO2, H2O, and Cl-. |

Bioaccumulation, Biotransformation, and Trophic Transfer of 2,3,3 ,4 ,5 ,6 Hexachlorobiphenyl in Ecosystems

Bioaccumulation Dynamics in Environmental Biota

Bioaccumulation is the process by which organisms absorb a contaminant from their environment at a rate faster than they can eliminate it, leading to the accumulation of the substance in their tissues. epa.gov For PCBs like PCB-156, this process is of significant concern due to their persistence and lipophilic (fat-loving) nature. ontosight.aigreenfacts.org

Bioconcentration from Environmental Media

Bioconcentration is a key process within bioaccumulation where a chemical is absorbed by an organism directly from the surrounding environment, such as water, through respiratory surfaces or the skin. nih.gov The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an aquatic organism. nih.govcwejournal.org

Studies have shown that PCBs, including congeners like PCB-156, are taken up by aquatic organisms such as phytoplankton from contaminated sediments and water. nih.gov The concentration of PCBs in sediments is often significantly higher than in the overlying water, making bottom-dwelling organisms particularly susceptible to high levels of exposure. greenfacts.org The rate of bioconcentration can vary depending on the specific PCB congener and the organism. For instance, a study on the freshwater fish Puntius ticto demonstrated that the uptake rate of PCBs increased with the duration of exposure. cwejournal.org

Factors Influencing Bioaccumulation (e.g., Lipid Content)

Several factors influence the bioaccumulation of PCBs in organisms. One of the most critical factors is the lipid content of the organism. auburn.edu Because PCBs are highly lipophilic, they tend to accumulate in fatty tissues. greenfacts.orgcwejournal.org Research on six fish species in Logan Martin Reservoir, Alabama, found that lipid content was a dominant predictor of PCB concentrations in fish fillets. auburn.edu

Other factors that can affect bioaccumulation include the organism's age, size, gender, and trophic position. auburn.edu However, the influence of these variables can be species-specific and may vary depending on environmental conditions. auburn.edu The chemical properties of the specific PCB congener, such as its hydrophobicity (often measured by the octanol-water partition coefficient, Kow), also play a crucial role. usgs.govnih.gov Generally, more hydrophobic PCBs have a higher potential for bioaccumulation. usgs.govnih.gov

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the movement of contaminants through a food web as organisms consume other organisms. Biomagnification is the process whereby the concentration of a contaminant increases at successively higher levels in the food chain. epa.govgreenfacts.org PCBs are well-known to biomagnify in both aquatic and terrestrial food webs. greenfacts.org

Transfer across Aquatic Trophic Levels (e.g., Phytoplankton, Zooplankton, Invertebrates, Fish)

In aquatic ecosystems, PCBs like PCB-156 enter the food web at the lowest trophic levels, such as phytoplankton, which absorb the compounds from the water and sediment. nih.govnih.gov These contaminated primary producers are then consumed by zooplankton, which are in turn eaten by invertebrates and small fish. greenfacts.orgnih.gov

At each step up the food chain, the concentration of PCBs tends to increase. greenfacts.org For example, a study simulating an aquatic food chain of Scenedesmus obliquus (phytoplankton) → Daphnia magna (zooplankton) → Danio rerio (zebrafish) found that the biomagnification factors (BMFs) for various polychlorinated diphenyl ether (PCDE) congeners, which are structurally similar to PCBs, suggested that some congeners had BMFs comparable to those of PCBs. nih.gov This indicates a significant potential for biomagnification. Large predatory fish, as well as marine mammals at the top of the aquatic food web, can accumulate very high concentrations of PCBs. greenfacts.org

Transfer across Terrestrial Food Chains (e.g., Plants, Invertebrates, Birds)

In terrestrial environments, PCBs can accumulate in soil and on the surface of plants. greenfacts.org From there, they can be ingested by invertebrates such as worms and insects. greenfacts.org These invertebrates are then consumed by birds and mammals, leading to the transfer of PCBs up the terrestrial food chain. greenfacts.org

A study of a grassland food network found that PCB concentrations increased with trophic level. nih.gov For instance, the biomagnification ratio from mice to snakes was found to be greater than 1000, indicating significant biomagnification at the top of the food chain. nih.gov PCBs have also been detected in the eggs of contaminated birds, demonstrating another route of transfer. greenfacts.org

Congener-Specific Trophic Transfer Potentials (e.g., PCB-156 vs. other dl-PCBs)

The potential for trophic transfer and biomagnification can vary among different PCB congeners. nih.gov Dioxin-like PCBs (dl-PCBs), which include PCB-156, are of particular concern due to their toxicity. Studies have focused on developing congener-specific models to understand the transfer of these compounds.

For example, research on free-ranging cattle has led to the development of physiologically based kinetic (PBK) models that predict the levels of specific dioxin and dl-PCB congeners in fat based on their concentrations in grass and soil. nih.govwur.nl Similarly, congener-specific models have been developed to describe the transfer of dl-PCBs from feed to the eggs of laying hens. nih.govfeedfoodtransfer.nl These models show that the transfer efficiency can differ significantly among congeners. For instance, in laying hens, the fraction of dl-PCBs transferred to egg yolk fat was found to be very high, ranging from 0.89 to 1.00. nih.gov The trophic magnification factor (TMF), a measure of biomagnification across a food web, has been shown to increase with the hydrophobicity (log Kow) of the PCB congener. usgs.govnih.gov This highlights that congeners like PCB-156, with a high degree of chlorination, are likely to have a high potential for biomagnification.

Data Tables

Table 1: Factors Influencing PCB Bioaccumulation in Fish

This table is based on findings from a study on six fish species in Logan Martin Reservoir, Alabama. auburn.edu

| Factor | Influence on PCB Concentration | Notes |

| Lipid Content | Positive correlation | A dominant predictor of PCB levels across all studied species. auburn.edu |

| Distance at Capture | Negative correlation (for most species) | Indicates spatial variation in contamination levels. auburn.edu |

| Total Length | Some influence | Explained some variability in a few species. auburn.edu |

| Relative Weight | Some influence | Explained some variability in a few species. auburn.edu |

| Gender | Some influence (in later years) | Explained some variability in a few species during the 2001-2002 period. auburn.edu |

| Age | No significant relation (in later years) | Not related to PCB concentrations during the period of lower contamination (2001-2002). auburn.edu |

Table 2: Trophic Magnification in a Grassland Food Web

This table is based on data from a study on a grassland food network. nih.gov

| Trophic Level | Organism(s) | Relative PCB Concentration | Biomagnification Factor (Example) |

| Producers | Vegetation | Low | - |

| Primary Consumers | Mouse | Moderate | - |

| Secondary/Tertiary Consumers | Snake, Yellow Weasel | High | Snake/Mouse BMF > 1000 nih.gov |

Analytical Methodologies for 2,3,3 ,4 ,5 ,6 Hexachlorobiphenyl and Its Metabolites

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of PCB 140 is the effective extraction of the target analyte from its matrix. This process aims to isolate PCBs from complex sample components that could interfere with subsequent analysis. cdc.gov The choice of method is highly dependent on the nature of the sample matrix. cdc.gov

The physical and chemical properties of the sample matrix dictate the appropriate preparation and extraction strategy. Different environmental compartments and biological tissues present unique challenges for the accurate analysis of PCBs.

Soil and Sediment: These solid matrices often contain a complex mixture of organic matter and mineral components to which PCBs can strongly adsorb. Extraction methods must be vigorous enough to overcome these interactions. Common approaches include Soxhlet extraction or microwave-assisted extraction (MAE) with solvents like hexane/acetone. cdc.govtandfonline.com

Biota (Tissues): Biological samples, such as adipose tissue or liver, are characterized by high lipid content. cdc.gov Since PCBs are lipophilic, they concentrate in fatty tissues, necessitating a fat removal step during cleanup. cdc.gov The analysis of breast milk, which has a relatively low-fat content compared to adipose tissue, can present fewer difficulties. cdc.gov Pressurized liquid extraction (PLE) has been developed for the simultaneous extraction and in-situ cleanup of PCBs and their metabolites from small tissue samples. nih.gov

Air: Air sampling typically involves drawing a known volume of air through a sampler that separates particle-bound PCBs from those in the vapor phase. cdc.gov Glass fiber filters are used for particulates, while adsorbents like polyurethane foam (PUF) or XAD-2 resin trap the vapor-phase compounds. cdc.gov The trapped PCBs are then solvent-extracted. cdc.gov

Water: For aqueous samples, PCBs can be found in both the filtered water and suspended particulate matter. cdc.gov Solid-phase extraction (SPE) is a common technique where water is passed through a cartridge containing a sorbent (e.g., C18, charcoal) that retains the PCBs. cdc.goveurofins.com The analytes are then eluted with a small volume of an organic solvent like dichloromethane. eurofins.comeurofins.com Continuous liquid-liquid extraction (CLLE) is another established method. cdc.gov

Table 1: Matrix-Specific Extraction Approaches for PCB Analysis

This table is interactive. Use the search bar to filter by matrix or technique.

| Matrix | Common Extraction Techniques | Key Considerations |

| Soil/Sediment | Soxhlet, Microwave-Assisted Extraction (MAE) | Strong adsorption to organic matter; requires vigorous extraction. |

| Biota (e.g., fish tissue) | Pressurized Liquid Extraction (PLE), Soxhlet | High lipid content requires a fat removal (delipidation) step. |

| Air | Adsorption onto Polyurethane Foam (PUF) or XAD-2 resin, followed by solvent extraction | Separation of vapor-phase and particle-bound PCBs is necessary. |

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Low concentrations often require pre-concentration steps. |

Soxhlet extraction is a classical and robust technique for extracting PCBs from solid samples like soil, sediment, and tissues. cdc.gov The method involves continuously washing the sample with a distilled solvent (e.g., a hexane/acetone mixture) over an extended period (hours to days). cdc.govca.gov While effective and considered a standard method by the U.S. EPA (Method 3540C), it is time-consuming and requires large volumes of high-purity solvent. ca.govanaliticaweb.com.br

Automated extraction techniques offer significant advantages in terms of speed, solvent consumption, and sample throughput.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), uses elevated temperatures and pressures to increase extraction efficiency, reducing extraction times to minutes and using significantly less solvent than Soxhlet methods. nih.govanaliticaweb.com.br

Automated Liquid-Liquid Extraction (LLE) is used for aqueous samples, automating the traditional separatory funnel method to partition PCBs from water into an immiscible organic solvent.

Following extraction, the resulting solvent contains the target PCBs along with a variety of co-extracted interfering compounds, such as lipids, pigments, and other organic contaminants. cdc.gov A cleanup step is essential to remove these interferences before chromatographic analysis to prevent instrument contamination and ensure accurate quantification. cdc.gov

Fat Removal: For biotic samples with high lipid content, a delipidation step is crucial. This is often achieved by treatment with concentrated sulfuric acid, which oxidizes the lipids while leaving the acid-resistant PCBs intact. nih.govshimadzu.comepa.gov Gel permeation chromatography (GPC) can also be used to separate the large lipid molecules from the smaller PCB molecules. cdc.gov

Adsorption Chromatography: Column chromatography using adsorbents like silica gel, alumina, and Florisil is widely employed to separate PCBs from other co-extractives. cdc.govepa.gov The extract is passed through a column packed with the adsorbent. By using solvents of different polarities, compounds can be selectively eluted. For instance, PCBs can be separated from more polar pesticides like organochlorine pesticides. cdc.govupb.ro

Planar Carbon Separation: For the analysis of specific, highly toxic PCB congeners (e.g., non-ortho or "dioxin-like" PCBs), fractionation on a column containing activated carbon is used. cdc.gov This technique effectively separates PCBs based on their planarity, isolating the toxic congeners from other PCBs. cdc.gov

Table 2: Common Cleanup Adsorbents and Their Applications in PCB Analysis

This table is interactive. Use the search bar to filter by adsorbent or target interference.

| Adsorbent | Primary Application | Target Interferences Removed |

| Sulfuric Acid | Fat Removal (Delipidation) | Lipids, biogenic organic matter |

| Silica Gel | General Cleanup, Fractionation | Polar interferences |

| Alumina | General Cleanup, Fractionation | Polar interferences |

| Florisil | General Cleanup, Pesticide Separation | Polar interferences, separation from certain pesticides |

| Activated Carbon | Fractionation of PCB Congeners | Separation of planar (dioxin-like) PCBs from non-planar PCBs |

Chromatographic Separation and Detection Technologies

The instrumental analysis of PCBs relies on high-resolution separation techniques, primarily gas chromatography (GC), coupled with sensitive and selective detectors. The goal is to separate individual PCB congeners from each other for accurate identification and quantification. cdc.gov

Gas chromatography with an electron capture detector (GC-ECD) is a well-established and highly sensitive method for the analysis of halogenated organic compounds like PCBs. cdc.govclu-in.org The ECD is particularly sensitive to electronegative compounds, making it ideal for detecting chlorinated molecules at very low concentrations (picogram levels). cdc.gov

The separation of the 209 different PCB congeners is achieved using long, narrow capillary columns. cdc.gov However, even with high-resolution columns, co-elution of some congeners can occur, where two or more different PCBs exit the column at the same time. tandfonline.comresearchgate.net While GC-ECD is highly sensitive, it is not highly selective and provides no structural information, identifying compounds based solely on their retention time. clu-in.org This can lead to misidentification or inaccurate quantification if interfering compounds co-elute with the target analytes. tandfonline.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) offers greater certainty in compound identification compared to GC-ECD. upb.ronih.gov After separation by the GC, molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," providing structural information that allows for positive identification of the compound. upb.ro

GC-MS: In its standard form (often using a quadrupole mass analyzer), GC-MS can distinguish between many PCB congeners and other contaminants. upb.ro By monitoring for specific ions characteristic of hexachlorobiphenyls (e.g., the molecular ion cluster), selectivity is greatly improved over ECD. upb.ro

Tandem Mass Spectrometry (GC-MS/MS): This technique adds another layer of selectivity. researchgate.net A specific ion from the initial mass spectrum (the precursor ion) is selected and then fragmented again to produce product ions. researchgate.net Monitoring for a specific precursor-to-product ion transition is highly selective and significantly reduces background noise, allowing for ultra-trace quantification in complex matrices.

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): This is considered the gold standard for the analysis of highly toxic compounds like dioxin-like PCBs. cdc.gov HRMS instruments can measure the mass of an ion with extremely high accuracy (to several decimal places). This allows for the determination of the elemental composition of an ion, providing a very high degree of confidence in the identification and effectively eliminating interferences from other compounds that may have the same nominal mass but a different elemental formula. cdc.gov

High-Performance Liquid Chromatography (HPLC)

While GC-MS is the most common technique for PCB analysis, High-Performance Liquid Chromatography (HPLC) offers an alternative or complementary approach, particularly for sample cleanup and fractionation. In some cases, HPLC can be used for the direct analysis of PCBs.

The separation of PCBs by HPLC is typically achieved using reversed-phase columns, such as C18, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile fishersci.com. The separation is based on the hydrophobicity of the congeners, which generally increases with the degree of chlorination. One application note demonstrated the successful separation of a commercial mixture of PCBs using an Accucore C18 HPLC column, achieving good resolution between different classes of PCBs within a 20-minute analysis time fishersci.com.

Furthermore, specialized HPLC columns, such as those packed with activated carbon, have been developed to fractionate PCBs based on the number of ortho-substituted chlorine atoms. This is particularly useful for separating the highly toxic non-ortho (coplanar) PCBs from the less toxic mono- and di-ortho substituted congeners nih.gov.

Quantification of Hydroxylated Metabolites (OH-PCBs)

Hydroxylated PCBs (OH-PCBs) are metabolites of PCBs formed in living organisms. Their analysis presents unique challenges due to their polar nature and low concentrations.

Derivatization Techniques (e.g., Methylation to MeO-PCBs)

The presence of a hydroxyl group makes OH-PCBs less volatile and more prone to adsorption in the GC system compared to their parent PCBs. To overcome these issues, a derivatization step is typically employed to convert the polar hydroxyl group into a less polar and more volatile ether group. The most common derivatization technique is methylation, which converts OH-PCBs to their methoxy (MeO-PCB) analogues. Diazomethane is a frequently used reagent for this purpose.

GC-MS/MS for Enhanced Selectivity and Lower Detection Limits

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of derivatized OH-PCBs. The use of MS/MS in selected reaction monitoring (SRM) mode provides a high degree of selectivity, which is essential for distinguishing the target analytes from the complex biological matrix. This enhanced selectivity also leads to lower detection limits, allowing for the quantification of trace levels of OH-PCBs. The specificity of GC-MS/MS is crucial for confirming the identity of the detected compounds.

Challenges in Analytical Standards for OH-PCBs

A significant hurdle in the accurate quantification of OH-PCBs is the limited availability of certified analytical standards for the many possible congeners. While standards for some of the more commonly studied OH-PCBs are commercially available, a large number of potential metabolites lack corresponding standards. This scarcity of standards makes it difficult to perform absolute quantification for all detected OH-PCBs and often necessitates the use of semi-quantitative methods or the quantification of a limited number of target analytes for which standards are available .

Quality Assurance and Quality Control (QA/QC) in PCB-156 Analysis

Ensuring the reliability and accuracy of analytical data for 2,3,3',4',5',6-Hexachlorobiphenyl (PCB-156) is paramount for its effective monitoring and risk assessment. Robust quality assurance and quality control (QA/QC) protocols are therefore essential components of any analytical methodology. These measures are designed to identify, quantify, and minimize errors, thereby guaranteeing that the data generated is of a known and defensible quality. Key elements of a comprehensive QA/QC program for PCB-156 analysis include the consistent use of certified reference materials and active participation in intercalibration studies to validate analytical methods.

Use of Certified Reference Materials

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and traceability in the analysis of PCB-156. These materials are highly characterized, homogeneous, and stable substances, with one or more property values certified with a known uncertainty. They are produced by national metrology institutes and accredited reference material producers. In the context of PCB-156 analysis, CRMs serve several critical functions:

Method Validation: CRMs are used to assess the performance of an analytical method, including its accuracy and precision. By analyzing a CRM with a known concentration of PCB-156, a laboratory can determine if its method is providing results within an acceptable range of the certified value.

Calibration: CRMs can be used to calibrate analytical instruments, ensuring that the instrument's response is accurate and linear over a specific concentration range.

Quality Control: The regular analysis of CRMs alongside routine samples provides an ongoing check on the performance of the analytical system. Any significant deviation from the certified value can indicate a problem with the instrument, reagents, or procedure.

Several organizations provide CRMs for PCB-156. For instance, LGC Standards and CPAchem offer certified reference materials for this congener, often produced under accreditations such as ISO 17034 and ISO 17025, which define the requirements for the competence of reference material producers and testing and calibration laboratories, respectively ondemand.comcpachem.com. These CRMs are available in various forms, including neat materials and solutions, to suit different analytical needs.

The use of CRMs is a critical component of a laboratory's quality system, providing a direct link to national and international standards and ensuring the comparability of results over time and between different laboratories.

Intercalibration Studies and Method Validation

Intercalibration studies, also known as proficiency testing or round-robin studies, are a vital external quality assessment tool. In these studies, a coordinating body distributes identical, homogeneous samples containing one or more analytes, including PCB-156, to a group of participating laboratories. Each laboratory analyzes the sample using its own analytical method and reports the results to the coordinator. The coordinator then compiles and statistically analyzes the data to assess the performance of the participating laboratories and the comparability of their methods.

Participation in intercalibration studies offers several benefits for laboratories analyzing PCB-156:

Independent Assessment of Performance: It provides an objective evaluation of a laboratory's analytical capabilities by comparing its results to those of other laboratories and to a consensus or reference value.

Method Validation and Comparison: These studies are an effective way to validate new or modified analytical methods and to compare the performance of different methods used for the analysis of PCB-156.

Identification of Analytical Problems: Discrepancies in results can help identify previously unrecognized sources of error in a laboratory's procedures, such as instrumental issues, sample preparation inefficiencies, or data processing errors.

Demonstration of Competence: Successful participation in proficiency testing schemes is often a requirement for laboratory accreditation and demonstrates a commitment to quality.

An example of the type of data generated from such a study can be seen in the initial calibration results from a multi-laboratory validation of a low-resolution GC-MS SIM PCB congener method. The study involved nine laboratories and included the analysis of PCB-156. The results, as detailed in the table below, show the range of mean relative response factors and the relative standard deviation, providing insight into the inter-laboratory variability for this specific congener. The reported relative standard deviation (RSD) range of 3.9 - 19.2% for PCB-156 highlights the importance of such studies in understanding and improving the consistency of analytical measurements between different laboratories nemc.us.

Initial Calibration Results for PCB-156 from a Nine-Laboratory Study

| Congener | Mean RR or RF Range | RSD Range (%) |

|---|---|---|

| PCB-156 | 0.938 - 1.326 | 3.9 - 19.2 |

RR = Relative Response, RF = Response Factor, RSD = Relative Standard Deviation nemc.us

Organizations such as QUASIMEME (Quality Assurance of Information for Marine Environmental Monitoring) organize proficiency testing schemes for a range of contaminants in marine samples, including PCBs in sediment wepal.nlwur.nlwepal.nlwur.nl. These programs provide a framework for laboratories to regularly assess and improve their analytical performance for compounds like this compound.

Ecotoxicological Research and Mechanisms of 2,3,3 ,4 ,5 ,6 Hexachlorobiphenyl on Non Human Biota

Biochemical and Molecular Mechanisms of Action

The compound 2,3,3',4',5',6-hexachlorobiphenyl, a member of the polychlorinated biphenyl (B1667301) (PCB) family, exerts its toxic effects on non-human biota through a variety of biochemical and molecular pathways. These mechanisms often involve interactions with cellular receptors and subsequent alterations in gene expression and protein activity, leading to a cascade of adverse biological effects.

Aryl Hydrocarbon (Ah) Receptor Binding and Transcriptional Activation

A primary mechanism of action for many PCBs, including those with similar structures to this compound, is their ability to bind to the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism. researchgate.net The binding affinity of a PCB to the AhR is influenced by its chemical structure, including its lipophilicity, electron affinity, and entropy. nih.govresearchgate.net Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the transcriptional activation of target genes. researchgate.net

A well-documented consequence of AhR activation is the induction of cytochrome P450 (CYP) enzymes. These enzymes are a superfamily of monooxygenases that are central to the metabolism of a wide range of endogenous and exogenous compounds. The induction of specific CYP isozymes, such as those in the CYP1A, CYP2B, and CYP3A families, is a hallmark of exposure to AhR agonists. nih.gov

Ethoxyresorufin-O-deethylase (EROD) and pentoxyresorufin-O-dealkylase (PROD) are enzymatic activities that are often used as biomarkers for the induction of CYP1A and CYP2B enzymes, respectively. Research on related hexachlorobiphenyls has demonstrated their capacity to induce these enzymatic activities. For instance, the congener 2,2',3,4',5',6-hexachlorobiphenyl (B1196439) (PCB 149) has been identified as a weak inducer of PROD. nih.gov This induction of CYP enzymes can have significant ecotoxicological implications, as it can alter the metabolism of other environmental contaminants and endogenous compounds, potentially leading to either detoxification or bioactivation to more toxic metabolites.

Endocrine System Modulation in Wildlife

This compound and other PCBs are recognized as endocrine-disrupting chemicals (EDCs) in wildlife. svdcdn.comresearchgate.net EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. svdcdn.comnih.gov The endocrine system is a complex network of glands and hormones that regulate many physiological processes, and its disruption can have profound and lasting effects on an organism's health and the viability of its population. nih.govmdpi.com

PCBs can interfere with the retinoid system, which is essential for various biological processes, including growth, differentiation, and vision. nih.gov Retinoids, such as retinoic acid, exert their effects by binding to nuclear receptors. nih.gov Disruption of retinoid signaling can lead to a range of adverse effects, particularly during development. While direct studies on this compound's impact on the retinoid system are limited, the known interactions of other PCBs with this system suggest a potential for similar disruptive activity.

A significant endocrine-disrupting effect of some PCBs is the perturbation of thyroid hormone homeostasis. wur.nl Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are critical for normal development, metabolism, and growth in vertebrates. nih.gov Research on the related congener 2,2',3,4',5',6-hexachlorobiphenyl (PCB 149) has shown it to be a modest depleter of serum thyroxine in prepubertal female rats. nih.gov The mechanisms by which PCBs can disrupt thyroid hormone homeostasis are multifaceted and may involve interference with thyroid hormone synthesis, transport, and metabolism.

Interaction with Nuclear Receptors

Table of Research Findings on the Ecotoxicological Mechanisms of Hexachlorobiphenyls

| Mechanism Category | Specific Mechanism | Compound | Finding |

| Receptor Binding & Gene Activation | Aryl Hydrocarbon (Ah) Receptor Binding | Polychlorinated Biphenyls (PCBs) | Binding affinity is controlled by lipophilicity, electron affinity, and entropy. nih.govresearchgate.net |

| Transcriptional Activation | Polychlorinated Biphenyls (PCBs) | Ligand-AhR complex translocates to the nucleus, binds to DREs, and activates target genes. researchgate.net | |

| Enzyme Induction | Cytochrome P450 Induction | 2,2',3,4',5',6-Hexachlorobiphenyl (PCB 149) | Weak inducer of Pentoxyresorufin-O-dealkylase (PROD). nih.gov |

| Endocrine Disruption | Retinoid System Disruption | Polychlorinated Biphenyls (PCBs) | Can interfere with retinoid signaling, crucial for development. nih.gov |

| Thyroid Hormone Homeostasis | 2,2',3,4',5',6-Hexachlorobiphenyl (PCB 149) | Modest depleter of serum thyroxine in prepubertal female rats. nih.gov | |

| Nuclear Receptor Interaction | Steroid and Xenobiotic Receptor (SXR) | Highly Chlorinated PCBs | Can act as antagonists of the human SXR. nih.gov |

Susceptibility and Responses of Aquatic Organisms

The introduction of this compound (PCB 168) into aquatic environments elicits a range of biological responses, particularly in fish and invertebrates. The susceptibility of these organisms is closely linked to their ability to metabolize and excrete this persistent compound.

Impacts on Fish and Invertebrates (e.g., Enzyme Activities, Bioaccumulation Factors)

As a highly lipophilic and stable compound, this compound has a strong tendency to accumulate in the fatty tissues of aquatic organisms, a process known as bioaccumulation. greenfacts.org The extent of this accumulation is quantified by the Bioaccumulation Factor (BAF), which represents the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. For polychlorinated biphenyls (PCBs) as a class, particularly the more highly chlorinated ones like hexachlorobiphenyls, BAFs can be exceptionally high, indicating that concentrations within an organism can be many orders of magnitude greater than in the environment. psu.educsic.es This process leads to biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain. greenfacts.orgnih.govcornell.edu Organisms at the top of the food web, such as large predatory fish, often carry the highest body burdens. greenfacts.orgresearchgate.net

The half-life of hexachlorobiphenyls in fish can be substantial; studies on rainbow trout have shown that the elimination rate for some congeners is negligible over periods as long as 105 days, underscoring their persistence in biological systems.

Exposure to certain PCB congeners is known to induce the activity of detoxification enzymes, most notably the Cytochrome P450 1A (CYP1A) family. cefas.co.uk The activity of this enzyme is commonly measured via the ethoxyresorufin-O-deethylase (EROD) assay and is used as a biomarker for exposure to dioxin-like compounds, which include some PCBs. cefas.co.uknih.govgov.scot EROD induction signifies that an organism's metabolic system has been activated in response to a foreign chemical. gov.scot However, the relationship is not always straightforward. In some field studies, EROD activity in fish has been more strongly correlated with exposure to polycyclic aromatic hydrocarbons (PAHs) than to PCBs. core.ac.uk Furthermore, some in vitro studies have demonstrated that while certain PCBs induce EROD activity, others can inhibit it at high concentrations. core.ac.uk

Table 1: Conceptual Bioaccumulation Factors (BAFs) for PCB Homolog Groups in Fish

| PCB Homolog Group | Number of Chlorine Atoms | Typical Log BAF Range | General Bioaccumulation Potential |

| Dichlorobiphenyls | 2 | 3.0 - 4.5 | Moderate |

| Tetrachlorobiphenyls | 4 | 4.5 - 6.0 | High |

| Hexachlorobiphenyls | 6 | 5.5 - 7.0+ | Very High |

| Octachlorobiphenyls | 8 | 6.0 - 7.0+ | Very High |

Note: This table provides illustrative ranges for PCB homolog groups to demonstrate the principle of increasing bioaccumulation with chlorination. Specific BAFs vary by congener, species, and environmental conditions. Data for this compound specifically is not widely available.

Species-Specific Differences in Metabolic Capacity

The ability of an organism to cope with PCB exposure is fundamentally tied to its metabolic capacity, which varies significantly across different species. greenfacts.org This variation is primarily due to differences in the presence and activity of cytochrome P450 (CYP) enzymes. nih.gov These enzymes are responsible for the first phase of biotransformation, attempting to make lipophilic compounds like PCBs more water-soluble for excretion.

Research has shown marked differences in CYP enzyme profiles between fish and crustaceans. Fish liver microsomes often possess robust CYP1A and CYP3A subfamily activities, which can metabolize certain PCB structures. In contrast, some crustaceans may lack significant CYP1A-like activity, making them less able to break down specific congeners and leading to different accumulation patterns compared to fish in the same environment.

The structure of the PCB congener itself is a critical determinant of its susceptibility to metabolism. Congeners that lack adjacent, non-chlorinated carbon atoms in the meta and para positions are particularly resistant to metabolic breakdown by CYP enzymes. The metabolic fate of a given PCB, therefore, is a result of the interplay between the congener's specific chemical structure and the unique enzymatic toolkit of the exposed species. Studies on other hexachlorobiphenyls have shown that different animal groups (e.g., rats, guinea pigs, humans) produce different hydroxylated metabolites, a direct result of species-specific CYP enzyme activity, particularly within the CYP2B family. nih.gov This highlights that the toxicological impact of a compound like this compound cannot be extrapolated simply across different species without considering their distinct metabolic capabilities.

Table 2: Major Cytochrome P450 Families Involved in PCB Metabolism

| CYP Family | Typical Substrate PCBs | Metabolic Action | Relevance to Species Differences |

| CYP1A | Planar, non-ortho and mono-ortho PCBs (Dioxin-like) | Hydroxylation | Activity is highly variable among species; a key factor in the toxicity of dioxin-like compounds. |

| CYP2B | Non-planar, di-ortho substituted PCBs | Hydroxylation | Presence and specific isoforms vary significantly across vertebrates, leading to different metabolic pathways and rates. |

| CYP3A | Various PCB congeners | Hydroxylation | A versatile enzyme family with broad substrate specificity; its role in PCB metabolism can differ between fish and mammals. |

Ecological Interactions and Effects in Complex Environmental Mixtures

In natural ecosystems, organisms are never exposed to a single chemical in isolation. This compound is found alongside a complex cocktail of other contaminants, leading to combined effects that can differ significantly from those of the individual substance.

Interactions with Other Persistent Organic Pollutants (e.g., Dioxins, Furans, PBDEs)

This compound belongs to the broad class of Persistent Organic Pollutants (POPs). It shares key characteristics with other notorious POPs, including dioxins (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) or TCDD), furans (PCDFs), and polybrominated diphenyl ethers (PBDEs). These characteristics include high lipophilicity, chemical stability, and resistance to degradation. epa.govnih.gov

Due to these shared properties, these compounds follow similar environmental pathways, binding to sediments and organic matter in aquatic systems and accumulating in the lipid-rich tissues of biota. researchgate.net Consequently, an organism that bioaccumulates PCB 168 is almost certain to have co-accumulated a suite of other POPs. The toxicological implications of this co-exposure are a major area of concern, as their combined presence can lead to complex interactive effects. cornell.edunih.gov

Synergistic, Additive, and Antagonistic Effects in Mixtures

The combined effect of chemicals in a mixture can be classified in three ways:

Additive: The total effect is equal to the sum of the individual effects.

Antagonistic: The total effect is less than the sum of the individual effects.

Synergistic: The total effect is greater than the sum of the individual effects.

While additive effects are often used as a default assumption in risk assessment, non-additive interactions, particularly synergy, can lead to unexpectedly severe outcomes. epa.gov Research on mixtures of PCBs and other dioxin-like compounds has provided clear evidence of such interactions.

For instance, studies involving the co-administration of a hexachlorobiphenyl (PCB 153, a non-dioxin-like congener) and TCDD to rats revealed a potent synergistic effect on the accumulation of hepatic porphyrins, a marker of liver toxicity. The mechanism for this synergy is believed to involve the induction of CYP1A2 by TCDD, which in turn alters the metabolic pathway of compounds related to porphyrin synthesis, a process that is separately influenced by the PCB congener. Although this research was not on PCB 168 specifically, it demonstrates a plausible mechanism by which different types of PCBs can interact with other POPs to produce effects far greater than would be predicted from their individual toxicities. The potential for such interactions makes the risk assessment of complex environmental mixtures a significant scientific challenge. epa.gov

Environmental Remediation and Management Technologies for 2,3,3 ,4 ,5 ,6 Hexachlorobiphenyl Contamination

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform hazardous compounds into less toxic substances. For recalcitrant compounds like PCB 145, bioremediation offers a potentially cost-effective and environmentally friendly alternative to traditional physical and chemical treatment methods. researchgate.net This section delves into microbial and phytoremediation techniques applicable to PCB 145 contamination.

Microbial Remediation Strategies

Microbial remediation relies on the enzymatic activities of bacteria and fungi to break down PCBs. The degree of chlorination and the substitution pattern of the chlorine atoms on the biphenyl (B1667301) rings significantly influence the susceptibility of a PCB congener to microbial degradation. nih.gov Highly chlorinated PCBs, such as hexachlorobiphenyls, are generally more resistant to aerobic degradation and are often initially targeted by anaerobic dechlorination. nih.gov

Biostimulation (e.g., Nutrient Supplementation, Halo-priming)

Biostimulation involves the modification of the subsurface environment to stimulate the growth and degradative activity of indigenous microorganisms capable of remediating the target contaminant. This can be achieved through the addition of nutrients, electron acceptors, or other amendments that enhance microbial metabolism. nih.gov

Nutrient Supplementation

Halo-priming

Halo-priming involves the pre-exposure of microorganisms to a specific halogenated compound to induce the enzymatic pathways required for the degradation of a target contaminant. This strategy can potentially enhance the dechlorination of highly chlorinated PCBs. While the direct application of halo-priming for 2,3,3',4',5',6-hexachlorobiphenyl has not been extensively documented, the principle of inducing specific catabolic genes holds promise for improving its bioremediation. phytojournal.commdpi.comnih.govnih.govresearchgate.net

Bioaugmentation with PCB-Degrading Microorganisms (e.g., Burkholderia, Arthrobacter, Pseudomonas)

Bioaugmentation involves the introduction of specific, pre-grown microbial strains or consortia with known degradative capabilities to a contaminated site. This approach is particularly useful when the indigenous microbial population lacks the necessary catabolic genes for efficient contaminant degradation. Several bacterial genera have been identified for their ability to degrade a range of PCB congeners.

Burkholderia

Paraburkholderia xenovorans LB400 (formerly Burkholderia xenovorans) is one of the most well-studied PCB-degrading bacteria, known for its broad congener specificity. nih.govdsmz.de While it can degrade a wide range of PCBs, its efficacy against highly chlorinated congeners like this compound in complex environmental matrices can be limited by bioavailability. nih.gov However, genetic engineering efforts have shown that modifications to the biphenyl dioxygenase enzyme in Burkholderia species can enhance the degradation of more highly chlorinated PCBs. nih.gov

Arthrobacter

Pseudomonas

Pseudomonas pseudoalcaligenes KF707 is another well-characterized PCB-degrading bacterium. nih.govjmb.or.krnih.gov This strain has been shown to utilize biphenyl as a growth substrate and co-metabolize a range of PCB congeners. nih.govjmb.or.krnih.gov Studies have also explored enhancing its survival and activity in contaminated environments through the addition of plant-derived compounds like terpenes. jmb.or.kr

Degradation of Hexachlorobiphenyls by Microbial Strains

| Microbial Strain | PCB Congener(s) | Degradation/Transformation | Reference |

|---|---|---|---|

| Paraburkholderia xenovorans LB400 | Aroclor 1248 (mixture including hexachlorobiphenyls) | 76% transformation of total PCBs in the absence of sediment. | nih.gov |

| Pleurotus ostreatus (white-rot fungus) | Mixed PCBs (including hexachlorobiphenyls) | Up to 50.5% removal in rhizosphere soil after 12 weeks. | nih.gov |

Phytoremediation Techniques

Phytoremediation is a technology that utilizes plants to remove, degrade, or contain contaminants in soil, sediment, and water. nih.govmdpi.com This approach can be particularly effective for widespread, low-level contamination and offers an aesthetically pleasing and less disruptive remediation option.

Plant Uptake and Metabolism (e.g., Hyperaccumulator Plants)

Phytoextraction, a subset of phytoremediation, involves the uptake of contaminants by plant roots and their translocation to the harvestable, above-ground portions of the plant. mdpi.com Plants that can accumulate high concentrations of specific contaminants are known as hyperaccumulators. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov The hydrophobicity of PCBs, including this compound, generally limits their uptake and translocation in plants. However, some plant species have shown the ability to take up and accumulate certain PCB congeners.

While no specific hyperaccumulator has been identified for this compound, various plants have been studied for their potential to take up PCBs. For example, water hyacinth (Eichhornia crassipes) has been shown to reduce PCB concentrations in leachate and accumulate them in its roots. researchgate.net

Plant Uptake of PCBs

| Plant Species | PCB Type | Concentration in Plant Tissue | Reference |

|---|---|---|---|

| Water Hyacinth (Eichhornia crassipes) | Mixed PCBs | 0.179 µg/g in roots from a 15 µg/L solution. | researchgate.net |

Root Exudate Effects on Microbial Degradation

Plants can indirectly contribute to the degradation of PCBs in the soil through the release of root exudates. nih.govnih.govresearchgate.net These exudates, which include sugars, amino acids, and organic acids, can stimulate the growth and activity of rhizosphere microorganisms, including those capable of degrading PCBs. This process is often referred to as rhizoremediation. nih.govmdpi.com The composition of root exudates is species-specific and can influence the structure and function of the microbial community in the root zone. researchgate.net For instance, certain plant-derived compounds, such as terpenes, have been shown to enhance the survival and degradative activity of PCB-degrading bacteria like Pseudomonas pseudoalcaligenes KF707. jmb.or.kr

Influence of Root Exudates on PCB-Degrading Microbes

| Plant-Derived Compound(s) | Effect on Microbes | Microbial Strain(s) | Reference |

|---|---|---|---|

| Terpenes | Enhanced survival and activity | Pseudomonas pseudoalcaligenes KF707 | jmb.or.kr |

| General Root Exudates | Stimulation of microbial activity | General rhizosphere bacteria | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ammonia |

| Nitrogen |

| Phosphorus |

| Biphenyl |

| Chlorobenzoates |

| Terpenes |

| Sugars |

| Amino acids |

| Organic acids |

| Paraburkholderia xenovorans LB400 |

| Arthrobacter |

| Pseudomonas pseudoalcaligenes KF707 |

| Pleurotus ostreatus |

| Eichhornia crassipes |

Limitations for Highly Chlorinated Congeners

Bioremediation of polychlorinated biphenyls (PCBs) faces significant hurdles, particularly when dealing with highly chlorinated congeners like this compound. The effectiveness of microbial degradation is often inversely proportional to the number of chlorine atoms on the biphenyl structure. wikipedia.org Generally, the more chlorinated a PCB molecule is, the more resistant it becomes to microbial attack. wikipedia.orgfrontiersin.org This resistance stems from the high chemical stability conferred by the chlorine substitutions, which makes the molecule less bioavailable and more difficult for microbial enzymes to access and break down. wikipedia.org

Several factors contribute to the limited bioremediation potential for congeners such as this compound:

Low Bioavailability: Highly chlorinated PCBs have very low water solubility and tend to adsorb strongly to soil and sediment particles. This sequestration into environmental matrices makes them less accessible to microorganisms for degradation. wikipedia.org

Recalcitrance to Aerobic Degradation: Aerobic bacteria, which are effective at degrading lightly chlorinated PCBs, struggle to metabolize highly chlorinated ones. The enzymes in aerobic pathways are often hindered by the steric hindrance and electronic effects of a large number of chlorine atoms.

Slow Anaerobic Dechlorination: While anaerobic microorganisms can reductively dehalogenate highly chlorinated PCBs, the process is often slow and may not proceed to completion. The accumulation of partially dechlorinated, but still potentially toxic, congeners can be a concern. wikipedia.orgresearchgate.net The number of microorganisms capable of this dehalorespiration process in the soil is often low, which limits the rate of natural attenuation. nih.gov

Toxicity at High Concentrations: Although some microbial strains can tolerate high PCB concentrations, PCBs can be toxic to many bacterial communities at concentrations above 1000 mg/kg, further inhibiting bioremediation efforts. wikipedia.orguniven.ac.za

Effective remediation of sites contaminated with highly chlorinated PCBs often requires more aggressive treatment methods or integrated approaches that combine different technologies to overcome these limitations. researchgate.nethilarispublisher.com

Chemical Remediation Techniques

Given the challenges of bioremediating highly chlorinated PCBs, chemical remediation methods offer a more aggressive approach to decontaminate affected sites. These techniques aim to chemically transform the persistent PCB molecules into less toxic or more easily degradable compounds.

Advanced Oxidation Processes (e.g., Fenton's Reagent, Ultrasound)

Advanced Oxidation Processes (AOPs) are a class of chemical treatments that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize and destroy organic pollutants. AOPs have demonstrated high efficiency in degrading PCBs, with some studies reporting removal efficiencies between 77% and 99%. nih.gov

Fenton's Reagent , a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst, is a prominent AOP used for PCB remediation. collectionscanada.gc.ca The reaction generates hydroxyl radicals that can non-selectively attack and break down the stable aromatic rings of PCBs. collectionscanada.gc.ca Studies have shown that Fenton's reagent can completely degrade PCBs in contaminated materials. For instance, in the treatment of fuller's earth contaminated with insulating oil containing PCBs, the Fenton process resulted in the non-detection of PCBs in the treated material. nih.gov The effectiveness of the Fenton process is influenced by factors such as pH, and the concentrations of hydrogen peroxide and ferrous ions. nih.govnih.gov

Dechlorination via Zero-Valent Iron

Reductive dechlorination using zero-valent iron (ZVI) is another effective chemical remediation strategy for halogenated organic compounds, including PCBs. enviro.wikiacs.org ZVI is a strong reducing agent that can donate electrons to the PCB molecule, leading to the cleavage of carbon-chlorine (C-Cl) bonds and their replacement with hydrogen atoms. This process effectively dechlorinates the PCB congeners, reducing their toxicity and increasing their susceptibility to further degradation.

The use of nanoscale zero-valent iron (nZVI) has garnered significant interest due to its high surface area-to-volume ratio, which provides a greater number of reactive sites for dechlorination. nih.gov To further enhance reactivity and prevent particle agglomeration, ZVI can be combined with other metals or supported on materials like activated carbon. researchgate.netrsc.org For example, bimetallic systems, such as nickel-iron (Ni-Fe), have shown enhanced dechlorination efficiency compared to ZVI alone. researchgate.net The nickel acts as a catalyst for hydrogenation, facilitating the dechlorination process. researchgate.net

The rate and extent of ZVI-mediated dechlorination are influenced by various factors, including the number and position of chlorine atoms on the biphenyl rings, temperature, and the presence of other substances in the contaminated matrix. researchgate.net Research has demonstrated that ZVI can effectively dechlorinate a range of chlorinated compounds, making it a promising technology for treating soils and groundwater contaminated with this compound. acs.orgresearchgate.net

Integrated Remediation Strategies

Recognizing the limitations of single-technology approaches, integrated remediation strategies that combine different treatment methods are often employed to achieve more effective and complete cleanup of PCB-contaminated sites. These strategies leverage the strengths of each technology to overcome the shortcomings of the others.

Combination of Chemical Pretreatment and Bioremediation

A highly effective integrated approach involves the use of a chemical pretreatment step prior to bioremediation. nih.govnih.gov This strategy is particularly useful for sites contaminated with highly chlorinated PCBs like this compound, which are resistant to direct microbial attack.

The chemical pretreatment, often an advanced oxidation process like the use of Fenton's reagent, serves to partially oxidize or dechlorinate the highly chlorinated PCB congeners. nih.gov This initial chemical transformation breaks down the most recalcitrant molecules into simpler, less chlorinated, and more water-soluble compounds. These breakdown products are then significantly more bioavailable and susceptible to degradation by microorganisms in a subsequent bioremediation step.

Research has shown that the biodegradation rate of PCBs can be significantly increased following a chemical pretreatment. nih.gov For example, a study on the pretreatment of 4,4′-dichlorobiphenyl and 2,2′,4,4′,6,6′-hexachlorobhenyl with Fenton's reagent found that the biodegradation rate constant for the pretreated sample was five times faster than that of the untreated sample. nih.gov This integrated approach allows for a more complete and efficient remediation by using the aggressive power of chemical oxidation to initiate the degradation process, followed by the cost-effective and environmentally friendly polishing step of bioremediation.

Sequential Anaerobic-Aerobic Treatment Trains

Another powerful integrated strategy for the complete degradation of PCBs is the use of sequential anaerobic-aerobic treatment trains. researchgate.netnih.gov This approach leverages the distinct metabolic capabilities of anaerobic and aerobic microorganisms, which are effective against different types of PCB congeners. nih.gov

The process begins with an anaerobic treatment phase. Under anaerobic conditions, microorganisms perform reductive dechlorination, where they use the highly chlorinated PCB congeners as electron acceptors, systematically removing chlorine atoms and replacing them with hydrogen. frontiersin.orgnih.gov This initial step is crucial as it transforms highly chlorinated congeners like this compound into lightly chlorinated congeners (typically with one to three chlorine atoms). researchgate.netnih.gov

Following the anaerobic phase, the partially dechlorinated PCBs are subjected to an aerobic treatment phase. Aerobic microorganisms, which are largely ineffective against highly chlorinated PCBs, are highly efficient at degrading these less chlorinated products through oxidative pathways. nih.gov This sequential treatment mimics and accelerates the natural processes observed in some sediments, leading to a more complete breakdown of the original PCB contaminants. nih.govnih.gov Studies have demonstrated that sequential anaerobic-aerobic treatment can result in a significant reduction in the total amount of PCBs and can be more effective than either anaerobic or aerobic treatment alone. nih.gov

Interactive Data Tables

Table 1: Effectiveness of Fenton's Reagent on PCB Removal

| Initial Contaminant | Treatment Conditions | Removal Efficiency | Reference |

| Aroclor 1260 in soil | Three consecutive doses of 22% H₂O₂ and 0.01 M Fe²⁺ with soil washing | Reduction to below 50 ppm in 80% of soil mass | collectionscanada.gc.ca |

| PCBs in fuller's earth | pH 2.5, 1.47 mol L⁻¹ H₂O₂, 1.7 mmol L⁻¹ Fe²⁺ | No PCBs detected after treatment | nih.gov |

| High organic wastewater from PCB production | Fenton oxidation system | 95% removal of organic matters | google.com |

Table 2: Comparison of Remediation Technologies for PCBs

| Technology | Principle | Target Contaminants | Advantages | Limitations | Reference |

| Advanced Oxidation Processes (AOPs) | Generation of hydroxyl radicals | Highly chlorinated PCBs | High removal efficiency (77-99%) | Can be affected by pH, temperature, and soil organic matter | nih.gov |

| Zero-Valent Iron (ZVI) | Reductive dechlorination | Halogenated organic compounds | Effective for a wide range of contaminants | Reactivity can decrease over time; may require enhancement (e.g., nZVI, bimetallic systems) | enviro.wikiacs.orgresearchgate.net |

| Sequential Anaerobic-Aerobic Treatment | Combined anaerobic dechlorination and aerobic degradation | Highly chlorinated PCBs | More complete degradation than single-stage biological treatment | Requires careful management of both anaerobic and aerobic conditions | researchgate.netnih.govnih.gov |

Scientific Assessment Frameworks and Emerging Research Directions

Risk Assessment Methodologies (Academic Focus)

Risk assessment methodologies for dioxin-like compounds, including certain PCBs, are academically focused on understanding their potential for harm. These methods provide a structured approach to estimate the risks associated with exposure to these chemicals.

Application of Toxic Equivalency Factors (TEFs) in Environmental Risk Characterization

The Toxic Equivalency Factor (TEF) is a cornerstone in the risk assessment of dioxin-like compounds. wikipedia.org This approach allows for the evaluation of complex mixtures of these compounds by comparing the toxicity of individual congeners to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.orgnih.gov The total toxicity of a mixture is expressed as a single value, the Toxic Equivalency (TEQ), which is the sum of the concentrations of each congener multiplied by its respective TEF. wikipedia.orgeurofins.de

The TEF concept is applicable to compounds that exhibit several key characteristics: they must be structurally similar to dioxins and furans, bind to the aryl hydrocarbon receptor (AhR), elicit AhR-mediated biochemical and toxic responses, and be persistent and accumulate in the food chain. nih.gov For a compound to be included in the TEF scheme, it must meet these stringent criteria.

While TEFs have been established for many PCB congeners, not all 209 have been assigned a value. The assignment of a TEF depends on a robust database of relative effect potency (REP) studies. nih.gov For some groups of PCBs, such as certain mono-ortho substituted PCBs, a single TEF value may be applied to all relevant congeners within that group due to similarities in their toxicological profiles and to simplify risk assessment. nih.gov

Evolution of WHO-TEF Values and Their Scientific Implications

The World Health Organization (WHO) has been instrumental in the development and periodic re-evaluation of TEF values for dioxin-like compounds, including PCBs. These re-evaluations are critical for ensuring that risk assessments are based on the most current scientific understanding.